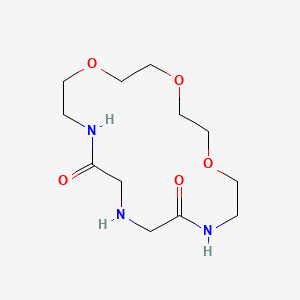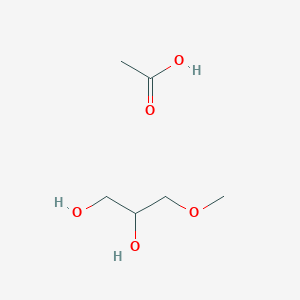
Acetic acid;3-methoxypropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methoxypropane-1,2-diol: is a chemical compound with the molecular formula C6H12O4. It is also known by other names such as glycerin-α-monomethyl ether and glycerol 1-monomethyl ether . This compound is a derivative of glycerol, where one of the hydroxyl groups is replaced by a methoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;3-methoxypropane-1,2-diol typically involves the reaction of glycerol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where glycerol and methanol are fed continuously, and the product is collected at the outlet. The reaction is catalyzed by a solid acid catalyst, and the process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid;3-methoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Acetic acid;3-methoxypropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a stabilizer for certain enzymes.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Mécanisme D'action
The mechanism of action of acetic acid;3-methoxypropane-1,2-diol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for enzymes by forming hydrogen bonds with the active site residues. In chemical reactions, it can act as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Glycerol: Similar structure but lacks the methoxy group.
Ethylene glycol: Similar diol structure but with two hydroxyl groups.
Propylene glycol: Similar structure but with a different substitution pattern.
Uniqueness: Acetic acid;3-methoxypropane-1,2-diol is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other similar compounds. This makes it more versatile in certain chemical reactions and applications .
Propriétés
Numéro CAS |
921597-85-5 |
|---|---|
Formule moléculaire |
C6H14O5 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
acetic acid;3-methoxypropane-1,2-diol |
InChI |
InChI=1S/C4H10O3.C2H4O2/c1-7-3-4(6)2-5;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
Clé InChI |
WLGNMJPVQDHVDT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
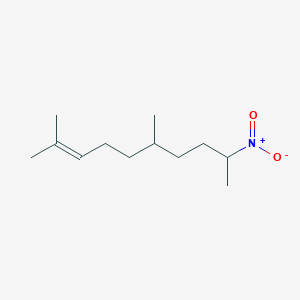
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
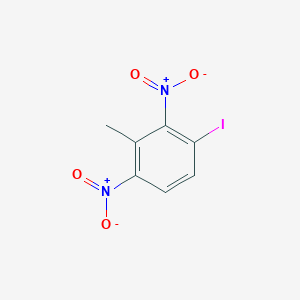
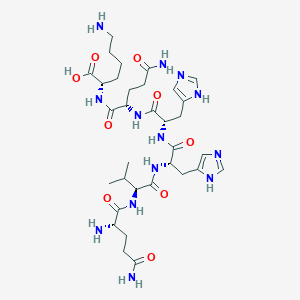

![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
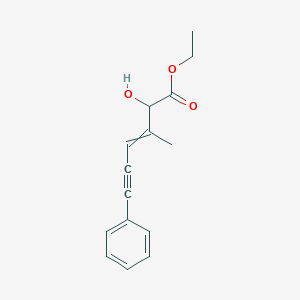

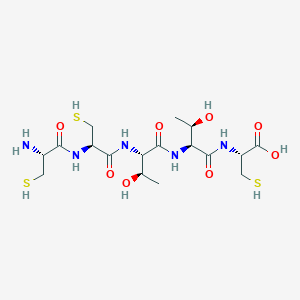
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
